
1-(1-benzyl-4-piperidinyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzyl-4-piperidinyl)-1-butanone, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. BZP is a synthetic compound that was initially developed as a decongestant, but later found its use as a recreational drug due to its stimulant properties. BZP is known to induce euphoria, increase energy levels, and improve cognitive function. Despite its popularity among recreational users, BZP has also gained attention in the scientific community due to its potential therapeutic applications.
作用机制
1-(1-benzyl-4-piperidinyl)-1-butanone acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in increased levels of these chemicals in the brain. This leads to an increase in energy levels, improved cognitive function, and a sense of euphoria.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of stress hormones such as cortisol and adrenaline. In addition, this compound has been found to cause changes in brain activity, particularly in areas of the brain that are associated with reward and motivation.
实验室实验的优点和局限性
1-(1-benzyl-4-piperidinyl)-1-butanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and norepinephrine on the brain. However, this compound also has several limitations. It is a synthetic compound and may not accurately represent the effects of naturally occurring neurotransmitters. In addition, this compound has been shown to have toxic effects on the liver and kidneys, which may limit its use in long-term studies.
未来方向
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-1-butanone. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to understand the long-term effects of this compound on the brain and body, particularly in relation to its potential for addiction and toxicity.
合成方法
1-(1-benzyl-4-piperidinyl)-1-butanone can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained through a process of recrystallization and purification.
科学研究应用
1-(1-benzyl-4-piperidinyl)-1-butanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has a high affinity for the dopamine transporter, which is responsible for regulating dopamine levels in the brain. This suggests that this compound may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-16(18)15-9-11-17(12-10-15)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVAFLFWVCWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

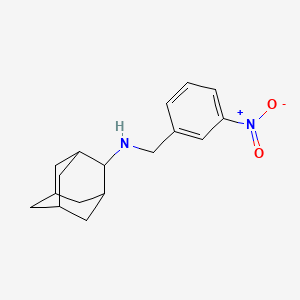
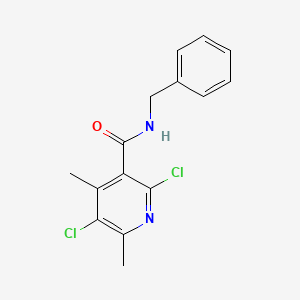

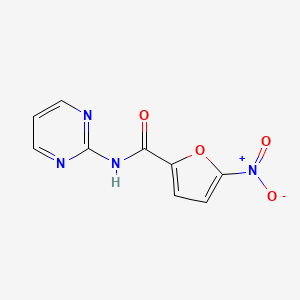
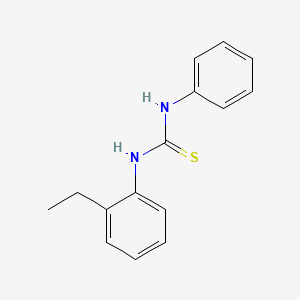

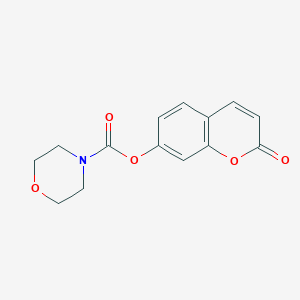

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)


![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)